2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine
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Overview
Description
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is a complex organic compound that features a thiazolidine ring, a hydroxyphenoxy group, and a methylthioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde or ketone. The hydroxyphenoxy group can be introduced via nucleophilic substitution reactions, while the methylthioacetyl group can be added through acylation reactions using appropriate thioesters or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines with different substituents.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenoxy group can yield quinones, while reduction of the thiazolidine ring can produce various thiazolidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Its unique properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine exerts its effects depends on its interactions with molecular targets. For example, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenoxy group could participate in hydrogen bonding or other interactions, while the thiazolidine ring and methylthioacetyl group could influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-((2-Hydroxyphenoxy)methyl)-3-acetylthiazolidine: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)imidazolidine: Contains an imidazolidine ring instead of a thiazolidine ring, which could alter its chemical properties and applications.
Uniqueness
2-((2-Hydroxyphenoxy)methyl)-3-((methylthio)acetyl)thiazolidine is unique due to the combination of its functional groups and ring structure. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
CAS No. |
161364-48-3 |
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Molecular Formula |
C13H17NO3S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfanylethanone |
InChI |
InChI=1S/C13H17NO3S2/c1-18-9-12(16)14-6-7-19-13(14)8-17-11-5-3-2-4-10(11)15/h2-5,13,15H,6-9H2,1H3 |
InChI Key |
DHWWSZKPGBDKMU-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)N1CCSC1COC2=CC=CC=C2O |
Origin of Product |
United States |
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